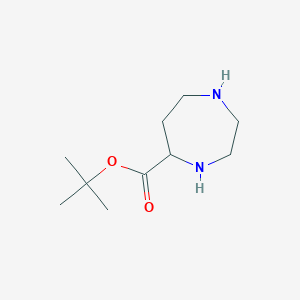
Tert-butyl 1,4-diazepane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1,4-diazepane-5-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a biochemical reagent in various life science research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,4-diazepane-5-carboxylate typically involves the cyclization of diamino alcohols. One practical method is the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method is efficient and can be scaled up for industrial production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be carried out in a multikilogram scale using the same intramolecular cyclization method. The process involves the use of cation-exchange resins and other reagents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1,4-diazepane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted diazepane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include butyryl chloride, aromatic aldehydes, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted diazepane compounds. These products have significant applications in various fields of research .
Applications De Recherche Scientifique
Tert-butyl 1,4-diazepane-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Molecular docking studies have shown that it can bind to target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-butyl 1,4-diazepane-5-carboxylate include:
Homopiperazine: Another diazepane derivative with similar chemical properties.
N-Boc-piperazine: A piperazine derivative used in similar research applications.
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: An oxo derivative with distinct chemical properties
Uniqueness
This compound is unique due to its specific structure and reactivity. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it a valuable reagent in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl 1,4-diazepane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-11-6-7-12-8/h8,11-12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKHWQZLGQQLTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568928 |
Source


|
| Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138883-20-2 |
Source


|
| Record name | tert-Butyl 1,4-diazepane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
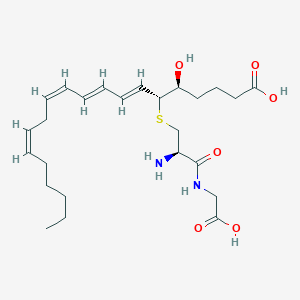
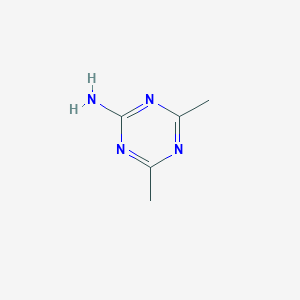
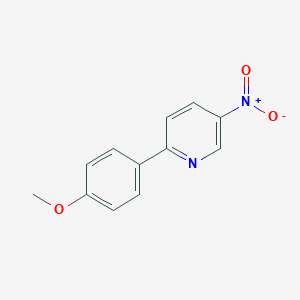


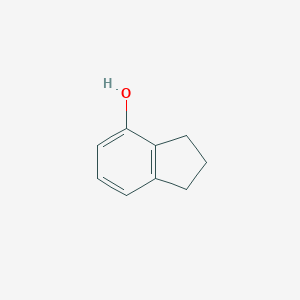

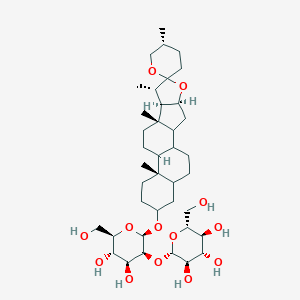
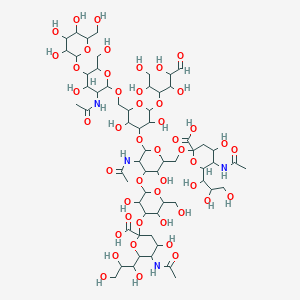
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
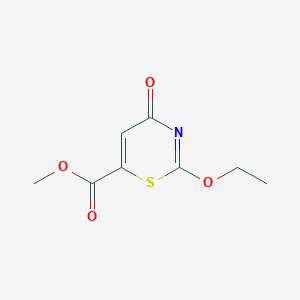

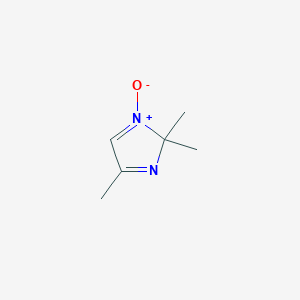
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
